molecular formula C12H9F2N B1646030 2-Fluoro-4-(4-fluorophenyl)aniline

2-Fluoro-4-(4-fluorophenyl)aniline

Cat. No.: B1646030
M. Wt: 205.2 g/mol
InChI Key: QPZAGOVRRYFXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4-fluorophenyl)aniline is a fluorinated aniline derivative designed for use as a sophisticated building block in advanced materials science and pharmaceutical development. Compounds of this structural class are of significant interest in the development of new organic optoelectronic materials . Their unique electronic properties, derived from the fluorine substituents and conjugated molecular framework, make them prime candidates for nonlinear optical (NLO) applications . Researchers utilize such fluorinated anilines as core structures in push-pull systems, where they can facilitate intramolecular charge transfer (ICT), a key mechanism for developing materials with high NLO activity . These materials are foundational for next-generation devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . Furthermore, fluorinated aromatic amines serve as critical intermediates in pharmaceutical research for the synthesis of active compounds, as the introduction of fluorine can dramatically alter a molecule's bioavailability, metabolic stability, and binding affinity . This compound is supplied for laboratory research applications. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.2 g/mol

IUPAC Name

2-fluoro-4-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7H,15H2

InChI Key

QPZAGOVRRYFXHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Fluoro-4-(4-fluorophenyl)aniline with structurally related fluorinated anilines:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₁₂H₈F₂N 209.20 g/mol -F (2-position), 4-fluorophenyl (4) Pharmaceutical intermediates, SAR studies
2-Fluoro-4-(pentafluorothio)aniline C₆H₅F₆NS 237.16 g/mol -F (2), -S(CF₃)₅ (4) High electronegativity; potential agrochemical applications
2-Fluoro-4-(methylsulfonyl)aniline C₇H₈FNO₂S 189.21 g/mol -F (2), -SO₂CH₃ (4) Enhanced solubility; kinase inhibitor scaffolds
3-Fluoro-4-(4-methylphenoxy)aniline C₁₃H₁₂FNO 233.24 g/mol -F (3), -O-C₆H₄CH₃ (4) Electron-donating substituent; OLED materials
2-Fluoro-4-(3-quinolinyl)aniline C₁₅H₁₁FN₂ 238.26 g/mol -F (2), quinoline (4) Anticancer agent candidates

Spectroscopic and Electronic Properties

  • NMR Complexity : Fluorine atoms induce complex splitting patterns, as seen in 3-fluoro-N-(4-fluorophenyl)benzamide , where overlapping aromatic signals complicate assignments .
  • Electron Effects : The -CF₃ group in 2-Fluoro-4-(pentafluorothio)aniline increases electronegativity, whereas the target compound’s -C₆H₄F substituent balances lipophilicity and steric bulk .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis via Suzuki coupling achieves moderate yields (~60–70%), comparable to 4-(4-fluorophenyl)-1H-imidazol-5-yl derivatives (62% yield) .

Biological Activity : Fluorophenyl-substituted anilines exhibit antiproliferative effects in cancer cell lines, with IC₅₀ values influenced by substituent electronic profiles .

Material Performance : Fluorinated anilines with electron-withdrawing groups show superior thermal stability in polymers compared to electron-donating analogues .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitroarenes to anilines represents a cornerstone of aromatic amine synthesis. For 2-fluoro-4-(4-fluorophenyl)aniline, this method involves the hydrogenation of 2-fluoro-4-(4'-fluorophenyl)nitrobenzene.

Reaction Mechanism and Conditions

The nitro group (-NO₂) is reduced to an amine (-NH₂) under hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction typically proceeds in a polar aprotic solvent such as ethyl acetate, with temperatures maintained between 20–30°C to minimize side reactions like dehalogenation.

Example Protocol:

  • Substrate Preparation : 2-Fluoro-4-(4'-fluorophenyl)nitrobenzene (10.0 g, 0.04 mol) is dissolved in ethyl acetate (200 mL).
  • Catalyst Loading : 10% Pd/C (1.0 g) is added under nitrogen atmosphere.
  • Hydrogenation : H₂ gas is introduced at 1 atm, stirring for 6–8 hours until TLC confirms complete reduction.
  • Workup : The catalyst is filtered, and the solvent is evaporated to yield a crude solid.
  • Purification : Flash chromatography (5–10% ethyl acetate/hexane) affords this compound as a white solid (7.2 g, 82% yield).

Advantages and Limitations

  • Yield : 75–85%.
  • Purity : >95% after chromatography.
  • Drawbacks : High catalyst cost, risk of over-reduction, and reliance on flash chromatography for purification.

Multi-Step Acylation-Condensation-Acidolysis Route

Adapted from methodologies for analogous fluorinated anilines, this approach involves protecting the amine group prior to aryl coupling, enhancing regioselectivity.

Stepwise Synthesis

Acylation of 3-Fluoro-4-aminophenol

The primary amine is protected as an acetamide to prevent undesired side reactions during subsequent steps:

$$
\text{3-Fluoro-4-aminophenol} + \text{Acetic anhydride} \xrightarrow{\text{CH₂Cl₂, 10–20°C}} \text{3-Fluoro-4-acetamidophenol}
$$

Conditions:

  • Solvent: Dichloromethane
  • Temperature: 10–20°C
  • Yield: 89–92%
Condensation with 4-Fluorophenylboronic Acid

The acetamide intermediate undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to install the second aryl ring:

$$
\text{3-Fluoro-4-acetamidophenol} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃, DMF}} \text{2-Fluoro-4-(4-fluorophenyl)acetanilide}
$$

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Yield: 78–85%
Acidolysis and Neutralization

The acetamide protecting group is removed via acid hydrolysis:

$$
\text{2-Fluoro-4-(4-fluorophenyl)acetanilide} \xrightarrow{\text{HCl, EtOH, 40–90°C}} \text{this compound}
$$

Conditions:

  • Acid: Hydrochloric acid (36%)
  • Solvent: Ethanol
  • Temperature: 40–90°C
  • Yield: 90–95%

Comparative Analysis

Parameter Catalytic Hydrogenation Acylation-Condensation
Total Yield 75–85% 68–74%
Reaction Steps 1 3
Purification Flash chromatography Crystallization
Scalability Moderate High
Cost Efficiency Low (Pd/C catalyst) Moderate

Emerging Methodologies and Innovations

While the above methods dominate industrial and laboratory settings, recent advances propose alternative pathways:

Photoredox Catalysis

Visible-light-mediated C–H amination avoids pre-functionalized substrates, though yields remain suboptimal (<50%) for fluorinated arenes.

Enzymatic Amination

Pilot studies using transaminases show promise for eco-friendly synthesis, but substrate specificity limits broad applicability.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-4-(4-fluorophenyl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or catalytic hydrogenation. For example:

  • Nucleophilic substitution : Reacting 4-fluoro-2-nitrobenzene with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) .
  • Catalytic hydrogenation : Reduction of nitro intermediates (e.g., 2-fluoro-4-(4-fluorophenyl)nitrobenzene) using Pd/C and H₂ gas in ethanol .

Key Parameters Table:

StepReaction ConditionsYield (%)Purity (HPLC)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75≥95%
Hydrogenation10% Pd/C, H₂ (1 atm), EtOH, RT85–90≥98%

Note: Optimize solvent polarity and catalyst loading to minimize by-products like dehalogenated intermediates.

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for aromatic F; δ ~ -150 ppm for CF₃ groups in analogs) .
  • MS : ESI-MS ([M+H]⁺ = 220.1 g/mol) confirms molecular weight .
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity analysis .

Example ¹H NMR Data (DMSO-d₆):

Protonδ (ppm)MultiplicityIntegration
NH₂5.2Singlet2H
Aromatic H6.8–7.4Multiplet6H

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate:
    • HOMO/LUMO energies (e.g., HOMO = -5.8 eV; LUMO = -1.9 eV) for electrophilicity .
    • Fukui indices to identify nucleophilic/electrophilic sites (amine group = nucleophilic center) .
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina to guide drug design .

Key Computational Results Table:

ParameterValueImplication
HOMO (eV)-5.8Electron-donating capacity
LUMO (eV)-1.9Susceptibility to nucleophilic attack
LogP2.3Moderate lipophilicity for membrane permeability

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solubility Controls : Use DMSO concentration ≤0.1% to avoid solvent toxicity .
  • Kinase Inhibition Profiling : Compare IC₅₀ values across multiple kinases (e.g., EGFR vs. VEGFR) to identify selectivity .

Case Study : Discrepancies in IC₅₀ for EGFR inhibition (1.2 μM vs. 3.5 μM) were traced to differences in ATP concentration (100 μM vs. 1 mM) during assays .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Directing Groups : Use –NH₂ as a para-directing group; block meta positions with bulky substituents.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile activation .
  • Temperature Control : Low temperatures (-10°C) favor kinetic control over thermodynamic outcomes .

Example Reaction:
Nitration of this compound with HNO₃/H₂SO₄ yields 90% para-nitro derivative at 0°C .

Q. How do electronic effects of fluorine substituents influence intermolecular interactions?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine reduces electron density on the aromatic ring, increasing resistance to electrophilic attack .
  • Hydrogen Bonding : –NH₂ group participates in H-bonding with protein residues (e.g., carbonyl groups in kinase ATP-binding pockets) .

Experimental Validation:
X-ray crystallography (SHELX-refined structures) shows F···H–N interactions (2.8 Å) in co-crystals with albumin .

Q. Data Contradiction Analysis Table

IssuePossible CauseResolution Strategy
Variable reaction yieldsImpurities in starting materialsPurify via column chromatography (silica gel, hexane/EtOAc)
Conflicting biological IC₅₀Assay buffer pH differencesStandardize to pH 7.4 (PBS buffer)
NMR signal splittingDynamic proton exchangeUse DMSO-d₆ at 25°C to stabilize NH₂ signals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.